![molecular formula C6H10ClNO B6291672 2-Azaspiro[3.3]heptan-5-one hydrochloride CAS No. 2306265-56-3](/img/structure/B6291672.png)
2-Azaspiro[3.3]heptan-5-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Azaspiro[3.3]heptan-5-one hydrochloride” is a chemical compound with the molecular formula C6H10ClNO . It is a solid substance and has a molecular weight of 147.6 .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which are analogues of natural amino acids like ornitine and γ-aminobutyric acid, has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 147.6 . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Diversity-Oriented Synthesis and Drug Discovery
Azaspirocycles, including 2-Azaspiro[3.3]heptan-5-one hydrochloride, are utilized in diversity-oriented synthesis strategies to create libraries of novel compounds for chemistry-driven drug discovery. The multicomponent condensation processes enable the rapid access to omega-unsaturated dicyclopropylmethylamines, which are then transformed into various heterocyclic azaspiro structures like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These transformations are achieved through selective ring-closing metathesis, epoxide opening, or reductive amination, resulting in functionalized pyrrolidines, piperidines, and azepines. These scaffolds hold considerable relevance for drug discovery due to their structural diversity and potential biological activity (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Novel Angular Spirocyclic Azetidines
The synthesis of novel angular azaspiro[3.3]heptanes demonstrates the adaptability of these compounds in generating functionalized derivatives for potential use in drug discovery. Efficient synthetic sequences have been developed for gem-difluoro and gem-dimethyl variants, alongside a practical one-pot synthesis approach for 5-oxo-2-azaspiro[3.3]heptanes. These methodologies highlight the capacity to produce these building blocks either as part of a library or individually on a preparative scale, underscoring their utility in the design and development of new pharmacologically active compounds (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Development of Potent and Selective Dopamine D3 Receptor Antagonists
A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified, showing high affinity and selectivity at the dopamine D3 receptor (D3R). This discovery is part of lead identification and optimization processes aimed at developing new therapeutic agents. Some derivatives within this series also exhibit high selectivity over the hERG channel, characterized by favorable pharmacokinetic properties both in vitro and in vivo. This research illustrates the potential of azaspirocycles in the discovery of drugs with specific receptor targets and desirable pharmacological profiles (Micheli et al., 2016).
Antibacterial Activity against Respiratory Pathogens
The design and synthesis of novel quinolines incorporating the 5-azaspiro[2.4]heptan-5-yl moiety have led to the identification of compounds with potent antibacterial activity against a range of respiratory pathogens. This includes efficacy against gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant organisms. The highlighted compound demonstrates excellent in vivo activity in a murine pneumonia model, showing the potential of azaspirocycles in the development of new antibacterial drugs (Odagiri et al., 2013).
Safety and Hazards
The safety information available indicates that “2-Azaspiro[3.3]heptan-5-one hydrochloride” is classified under GHS07. The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
2-azaspiro[3.3]heptan-7-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEATHKHHOZBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


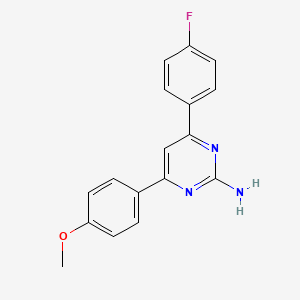
![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)


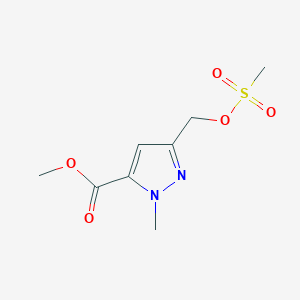
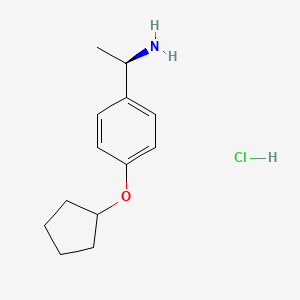
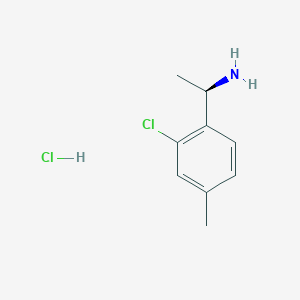
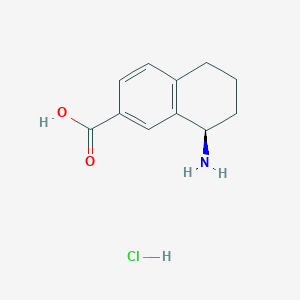
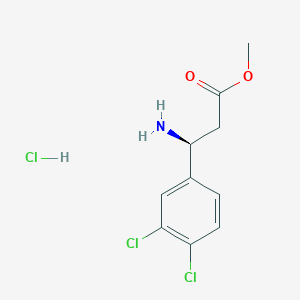
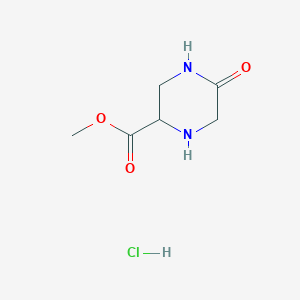
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
